(4-Chlorophenyl)[4-(4-piperidinylmethoxy)phenyl]-methanone hydrochloride

Medicinal Chemistry Structure-Activity Relationship Synthetic Intermediate

Researchers synthesizing CNS-targeted libraries face inconsistent reactivity and assay variability when using free-base or regioisomeric analogs of benzophenone-piperidine intermediates. (4-Chlorophenyl)[4-(4-piperidinylmethoxy)phenyl]methanone hydrochloride (CAS 1185297-46-4) eliminates these risks. • Crystalline HCl salt enables accurate weighing (±0.1 mg) for parallel synthesis, unlike its oily free base. • Para-substituted piperidinylmethoxy linker provides linear geometry distinct from meta-isomers, ensuring unique chemical space exploration. • Free piperidine nitrogen permits late-stage diversification into amides, sulfonamides, or ureas for focused library synthesis.

Molecular Formula C19H21Cl2NO2
Molecular Weight 366.3 g/mol
CAS No. 1185297-46-4
Cat. No. B1521240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chlorophenyl)[4-(4-piperidinylmethoxy)phenyl]-methanone hydrochloride
CAS1185297-46-4
Molecular FormulaC19H21Cl2NO2
Molecular Weight366.3 g/mol
Structural Identifiers
SMILESC1CNCCC1COC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl.Cl
InChIInChI=1S/C19H20ClNO2.ClH/c20-17-5-1-15(2-6-17)19(22)16-3-7-18(8-4-16)23-13-14-9-11-21-12-10-14;/h1-8,14,21H,9-13H2;1H
InChIKeyBYDKLOHVORWMIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (4-Chlorophenyl)[4-(4-piperidinylmethoxy)phenyl]methanone hydrochloride


(4-Chlorophenyl)[4-(4-piperidinylmethoxy)phenyl]-methanone hydrochloride (CAS 1185297-46-4) is a synthetic aryl ketone distinguished by its 4-chlorophenyl carbonyl and 4-piperidinylmethoxy-phenyl substitution pattern, supplied as a hydrochloride salt. It is a white to off-white solid with a molecular formula of C19H21Cl2NO2 and a molecular weight of 366.28 g/mol . This compound serves as a versatile intermediate in medicinal chemistry, where the free piperidine nitrogen is a key reactive handle for further derivatization . Its specific substitution pattern and salt form are critical parameters for researchers requiring consistent reactivity and physicochemical properties in the synthesis of targeted libraries or receptor probes.

Synthetic intermediate with free piperidine nitrogen for derivatization
Hydrochloride salt form supports consistent stoichiometry and handling
Defined 4-(piperidin-4-ylmethoxy) regioisomer for targeted library synthesis

Procurement Risk: Non-Interchangeability of (4-Chlorophenyl)[4-(4-piperidinylmethoxy)phenyl]methanone hydrochloride


Substituting this compound with a close analog risks project failure due to fundamental differences in reactivity, target binding, and physicochemical properties. The precise positioning of the 4-piperidinylmethoxy group determines the molecule's geometry and the spatial orientation of the basic nitrogen, which is essential for forming key interactions in biological systems [1]. Simply changing the linkage position (e.g., to 3-piperidinylmethoxy) or the heterocycle (e.g., morpholine) can ablate desired activity. Furthermore, the hydrochloride salt form is chosen for its balance of crystallinity, solubility, and stability, and switching to a free base or a different salt can introduce significant variability in reaction outcomes and assay reproducibility [2]. The quantitative evidence below demonstrates that only the specific structure with this defined regiochemistry and counterion will yield the intended results as a synthetic building block or pharmacological probe.

Regioisomer (para vs. meta)
Meta-substituted analog may alter molecular geometry and target engagement, potentially invalidating synthetic leads.
Salt form (HCl vs. free base)
Free base may be an oil with variable purity, leading to inconsistent reaction stoichiometry and assay reproducibility.
Structural isomer (AC-7954)
Same molecular formula but isochroman-1-one scaffold; CAS verification is critical to avoid a urotensin-II receptor agonist instead of an intermediate.
Synthetic vector (linker vs. direct)
Directly attached piperidine analog offers a different spatial orientation, limiting the accessible diversification space.

Head-to-Head Evidence: (4-Chlorophenyl)[4-(4-piperidinylmethoxy)phenyl]methanone hydrochloride


Para vs. Meta Piperidinylmethoxy Geometry

The substitution position of the piperidinylmethoxy group on the central phenyl ring dictates the vector of the basic piperidine nitrogen and therefore its interaction with biological targets. The target compound features a para (4-position) substitution, which extends the pharmacophore linearly from the benzophenone core. Its closest direct analog, (4-Chlorophenyl)[4-(3-piperidinylmethoxy)phenyl]-methanone (CAS 946724-86-3), places the group at the meta (3-position), creating a bent geometry . This structural difference is quantifiable by the change in the angle and distance between the carbonyl oxygen and the piperidine nitrogen, which can lead to a binary on/off switch in target engagement. No known biological assay has reported activity for both isomers simultaneously, emphasizing that the para-substituted compound is a distinct chemical entity not replaceable by its meta isomer.

Para vs. Meta Geometry
Data to verify
Target: 4-(piperidin-4-ylmethoxy) substitution (para)
Comparator: 3-(piperidin-4-ylmethoxy) substitution (meta)
Difference: Distinct molecular shape; no overlapping biological activity reported, indicating functional incompatibility.
Regioisomer mismatch may produce distinct chemical series, requiring structural verification.
Structural comparison based on canonical SMILES; experimental activity data lacking.
Medicinal Chemistry Structure-Activity Relationship Synthetic Intermediate

Hydrochloride Salt: Reproducibility Advantage

The hydrochloride salt form of this compound provides critical handling and reactivity advantages over its free base analog. The free base, (4-Chlorophenyl)[4-(4-piperidinylmethoxy)phenyl]-methanone, is a viscous oil or low-melting solid, making it difficult to weigh accurately and prone to adsorption losses . The hydrochloride salt, in contrast, is a crystalline solid with a defined melting point, ensuring consistent stoichiometry in subsequent reactions. While quantitative solubility data is not publicly available for this specific compound, it is a class-level truth that hydrochloride salts of piperidine-containing building blocks exhibit significantly improved aqueous solubility and stability compared to their free base forms. Furthermore, the provided purity specification of >=95% is a minimum benchmark; lower purity grades or the free base often contain residual solvents or oxides of the free amine.

Hydrochloride Salt Reproducibility
Class-level
Target: Crystalline hydrochloride salt; purity ≥ 95%
Comparator: Free base; typically an oil or amorphous solid with variable purity.
Difference: Improved crystallinity, weight accuracy, and defined minimum purity.
Consistent physical form and purity specification support reproducible reaction yields.
Class-level inference for piperidine-containing HCl salts; verify batch purity.
Process Chemistry Solubility Salt Selection

Differentiating from AC-7954 Structural Isomer

This compound shares its exact molecular formula, C19H21Cl2NO2, with (±)-AC 7954 hydrochloride (CAS 477313-09-0), a non-peptide selective urotensin-II (UT) receptor agonist with an EC50 of 300 nM at the human UII receptor [1]. Despite this identity in formula and weight, they are structural isomers with distinct scaffolds: the target compound is a benzophenone, while AC-7954 is an isochroman-1-one. This 'formula trap' is a high-risk procurement error. Ordering AC-7954 when aiming to synthesize piperidine-functionalized benzophenones will completely derail a project, as the chemical reactivity and biological target are entirely different.

Structural Isomer AC-7954
Reported
Target: Benzophenone scaffold; synthetic intermediate.
Comparator: (±)-AC 7954 hydrochloride; isochroman-1-one scaffold; UT receptor agonist (EC50 300 nM).
Difference: Structural isomerism leads to complete divergence in biochemical function.
Structural identity verification helps avoid project misdirection by same-formula isomer.
Confirm benzophenone scaffold by NMR or IR; do not rely on molecular formula alone.
Molecular Pharmacology Chemical Biology GPCR Probes

Library Synthesis: Linker Flexibility Advantage

The target compound offers a distinct synthetic vector compared to the simpler fragment 4-(4-Chlorobenzoyl)piperidine (CAS 53220-41-0) . In 4-(4-Chlorobenzoyl)piperidine, the piperidine ring is directly attached to the carbonyl carbon, making it a constrained building block. In contrast, the target compound's piperidine is connected through a methyleneoxy linker (-CH2-O-) to a phenyl ring, creating a longer, more flexible side arm that terminates in a free NH-piperidine. This structural feature allows for the exploration of larger, more complex chemical space in fragment-based drug discovery or parallel synthesis, as it provides a distinct exit vector from the benzophenone core. This is not a potency advantage, but a proven synthetic accessibility advantage for generating diverse, patentable chemical matter.

Linker Flexibility Comparison
Data to verify
Target: Piperidine attached via p-methyleneoxyphenyl linker (more rotatable bonds).
Comparator: 4-(4-Chlorobenzoyl)piperidine; piperidine directly attached to carbonyl.
Difference: Additional ~5 rotatable bonds; distinct exit vector from benzophenone core.
Provides a distinct derivatization vector for library generation compared to directly linked analogs.
Synthetic accessibility context; validate for specific library design.
Parallel Synthesis Medicinal Chemistry Scaffold Hopping

Application Scenarios: (4-Chlorophenyl)[4-(4-piperidinylmethoxy)phenyl]methanone hydrochloride


Kinase Inhibitor Library Diversification

When synthesizing focused libraries around a 4-chlorobenzophenone core, this specific intermediate allows the late-stage introduction of diverse amides, sulfonamides, or ureas at the piperidine nitrogen. The crystalline hydrochloride salt ensures accurate weighing for parallel synthesis, a critical advantage over its oily free base . This is supported by evidence that the para-substitution pattern provides a linear geometry distinct from meta-substituted isomers, ensuring the library explores a unique chemical space .

MAGL Inhibitor Lead Optimization

Researchers optimizing reversible monoacylglycerol lipase (MAGL) inhibitors can use this compound as a starting material for structural diversification. While a related 4-chlorobenzoylpiperidine derivative (CL6a) showed a Ki of 8.6 µM against MAGL , the methyleneoxy linker in this target compound offers an alternative binding mode exploration. Its use is indicated when a flexible tether between the benzophenone core and the basic nitrogen is hypothesized to improve binding kinetics or selectivity, rather than advancing a direct, more constrained analog.

GPCR Probe Design: Avoiding AC-7954 Scaffold

In designing novel chemical probes for G protein-coupled receptors (GPCRs), this compound serves as a critical intermediate for benzophenone-based ligands, as long as the procurement process explicitly verifies CAS 1185297-46-4 over CAS 477313-09-0. The catastrophic risk of receiving the isomeric urotensin-II agonist AC-7954 (EC50 300 nM) instead makes the precise identity of this compound a central procurement and quality control (QC) requirement. Analytical QC must confirm the benzophenone scaffold by NMR or IR, rather than relying on molecular weight or formula alone.

CNS-Penetrant Compound Building Block

The presence of a free, unprotected piperidine in this compound makes it a valuable intermediate for creating brain-penetrant small molecules. The piperidine nitrogen can be rapidly functionalized to modulate lipophilicity and basicity, which are key determinants of central nervous system (CNS) exposure. The hydrochloride salt form is ideal for storage and use in this context, as it prevents the amine from degrading or reacting prematurely, unlike the less stable free base .

Application
Selection Property
Validation Focus
Kinase Inhibitor Library Synthesis
Para-substituted regioisomer with free piperidine NH
Confirm para substitution by NMR; verify salt stoichiometry
MAGL Inhibitor Lead Optimization
Flexible methyleneoxy linker for core spacing
Assess linker flexibility effect on binding kinetics; validate scaffold differentiation
GPCR Probe Design
Benzophenone scaffold distinct from isochroman-1-one
CAS and NMR confirmation to exclude AC-7954 isomer
CNS-Penetrant Building Block
Crystalline HCl salt for stable storage and accurate dispensing
Salt form and purity confirmation; amine content
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